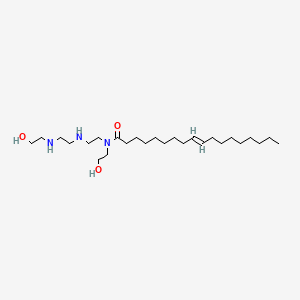
(Z)-N-(2-Hydroxyethyl)-N-(2-((2-((2-hydroxyethyl)amino)ethyl)amino)ethyl)-9-octadecenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(2-HYDROXYETHYL)-N-[2-[[2-[(2-HYDROXYETHYL)AMINO]ETHYL]AMINO]ETHYL]-9-OCTADECENAMIDE: is a complex organic compound characterized by its unique structure, which includes multiple hydroxyethyl and aminoethyl groups attached to an octadecenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(2-HYDROXYETHYL)-N-[2-[[2-[(2-HYDROXYETHYL)AMINO]ETHYL]AMINO]ETHYL]-9-OCTADECENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Amidation Reactions: Involving the reaction of octadecenoyl chloride with hydroxyethylamine derivatives under controlled conditions.
Reductive Amination: Utilizing reducing agents such as sodium borohydride to facilitate the formation of the desired amide linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process often includes:
Batch Processing: Where reactions are carried out in large batches with precise control over temperature, pressure, and reaction time.
Continuous Flow Synthesis: Employing continuous reactors to streamline the production process and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide or double bond in the octadecenamide backbone, resulting in the formation of saturated derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride for reduction processes.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products:
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: In biological research, it is studied for its potential role in cellular processes and interactions due to its amphiphilic nature.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug delivery agent or in the formulation of pharmaceuticals.
Industry: In industrial applications, it is utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism by which (Z)-N-(2-HYDROXYETHYL)-N-[2-[[2-[(2-HYDROXYETHYL)AMINO]ETHYL]AMINO]ETHYL]-9-OCTADECENAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyethyl and aminoethyl groups facilitate binding to specific sites, modulating biological pathways and cellular functions. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, enhancing its versatility in various applications.
Comparison with Similar Compounds
- N-(2-HYDROXYETHYL)-N-[2-[(2-HYDROXYETHYL)AMINO]ETHYL]OCTADECANAMIDE
- N-(2-HYDROXYETHYL)-N-[2-[(2-HYDROXYETHYL)AMINO]ETHYL]HEXANOAMIDE
Comparison: Compared to similar compounds, (Z)-N-(2-HYDROXYETHYL)-N-[2-[[2-[(2-HYDROXYETHYL)AMINO]ETHYL]AMINO]ETHYL]-9-OCTADECENAMIDE exhibits unique properties due to the presence of the double bond in the octadecenamide backbone. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
70815-11-1 |
|---|---|
Molecular Formula |
C26H53N3O3 |
Molecular Weight |
455.7 g/mol |
IUPAC Name |
(E)-N-(2-hydroxyethyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]ethyl]octadec-9-enamide |
InChI |
InChI=1S/C26H53N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)29(23-25-31)22-20-27-18-19-28-21-24-30/h9-10,27-28,30-31H,2-8,11-25H2,1H3/b10-9+ |
InChI Key |
WXOWRDPCPRCZJX-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)N(CCNCCNCCO)CCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(CCNCCNCCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















